5-(4-chlorophenoxy)pyridine-2-carboxylic acid
Overview
Description
Picolinic acid is an organic compound with the formula C5H4NCOOH. It is a derivative of pyridine with a carboxylic acid (COOH) substituent at the 2-position . It is a pyridine carboxylate metabolite of tryptophan and acts as an anti-infective and immunomodulator .
Synthesis Analysis
Picolinic acid is formed from 2-methylpyridine by oxidation, e.g., by means of potassium permanganate . A study has demonstrated that 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds could be used as potential lead structures in the discovery of novel synthetic auxin herbicides .Molecular Structure Analysis
Picolinic acid is a derivative of pyridine with a carboxylic acid (COOH) substituent at the 2-position . It is an isomer of nicotinic acid and isonicotinic acid, which have the carboxyl side chain at the 3- and 4-positions, respectively .Chemical Reactions Analysis
Picolinic acid has been used as a substrate in the Mitsunobu reaction and in the Hammick reaction . It has also been shown to be involved in the synthesis of picolinate and picolinic acid derivatives through a multi-component reaction involving 2-oxopropanoic acid or ethyl 2-oxopropanoate, ammonium acetate, malononitrile, and various aldehydes .Physical and Chemical Properties Analysis
Picolinic acid is a white to tan crystalline solid with a melting point of 136 to 138 °C . It is slightly soluble (0.41%) in water .Scientific Research Applications
1. Optoelectronic Properties in Polymer Light-Emitting Devices
Picolinic acid derivatives, specifically a complex containing a 1,3,4-oxadiazole-based picolinic acid derivative, have been used in optoelectronic applications. A study by Xiao et al. (2009) synthesized a bicyclometalated iridium complex (PhOXD)2Ir(BuPhOXD-Pic), demonstrating its effective use in double-layer polymer light-emitting devices. This complex displayed enhanced luminance efficiency and brightness, indicating the potential of picolinic acid derivatives in improving optoelectronic properties of such devices (Xiao et al., 2009).
2. Microbial Degradation and Environmental Detoxification
Picolinic acid is also significant in the context of microbial degradation and environmental detoxification. Qiu et al. (2019) identified and characterized a gene cluster responsible for the degradation of picolinic acid in Alcaligenes faecalis JQ135. This discovery provided new insights into the catabolic mechanisms of picolinic acid in bacteria, contributing to a broader understanding of environmental toxic pyridine derivatives' microbial metabolism (Qiu et al., 2019).
3. Antimicrobial Activities and DNA Interactions
The antimicrobial activities of picolinic acid and its derivatives have been studied. Tamer et al. (2018) investigated the antimicrobial activities of picolinic acid and its derivatives against Gram-positive and Gram-negative bacteria, as well as their interactions with DNA. This research provides valuable information for understanding the potential applications of picolinic acid derivatives in medical and pharmaceutical fields (Tamer et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-(4-chlorophenoxy)pyridine-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO3/c13-8-1-3-9(4-2-8)17-10-5-6-11(12(15)16)14-7-10/h1-7H,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXHAQWAUXWKINY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=CN=C(C=C2)C(=O)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60222443 | |
Record name | Picolinic acid, 5-(p-chlorophenoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60222443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72133-24-5 | |
Record name | Picolinic acid, 5-(p-chlorophenoxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072133245 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Picolinic acid, 5-(p-chlorophenoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60222443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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